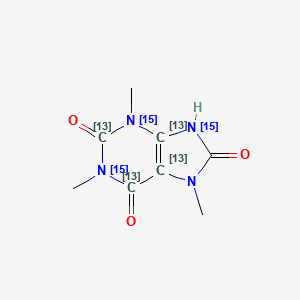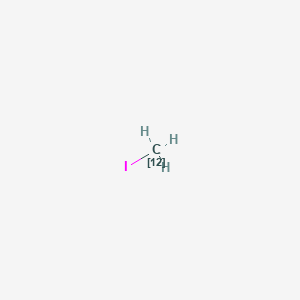
Iodo(~12~C)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo(~12~C)methane, also known as iodomethane or methyl iodide, is an organoiodine compound with the chemical formula CH₃I. It is a colorless, volatile liquid with a sweet odor, commonly used in organic synthesis as a methylating agent. Due to its reactivity, it plays a significant role in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodo(~12~C)methane can be synthesized through several methods:
- This method involves the reaction of methanol (CH₃OH) with iodine (I₂) in the presence of red phosphorus (P) to produce iodomethane.
Reaction of Methanol with Iodine and Red Phosphorus: CH3OH+I2+P→CH3I+H3PO3
Another common method is the reaction of dimethyl sulfate ((CH₃O)₂SO₂) with potassium iodide (KI).Reaction of Methyl Sulfate with Potassium Iodide: (CH3O)2SO2+KI→CH3I+K2SO4
Industrial Production Methods: Industrial production of iodomethane typically involves the reaction of methanol with hydrogen iodide (HI) under controlled conditions. This method is preferred due to its efficiency and scalability.
CH3OH+HI→CH3I+H2O
Types of Reactions:
- Iodomethane is highly reactive in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Substitution Reactions: CH3I+Nu−→CH3Nu+I−
Under basic conditions, iodomethane can undergo elimination reactions to form alkenes.Elimination Reactions: CH3I+Base→CH2+HI
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide (OH⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.
Bases: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used in elimination reactions.
Major Products:
Methylated Compounds: Substitution reactions typically yield methylated products such as methyl ethers, methyl amines, and methyl sulfides.
Alkenes: Elimination reactions produce alkenes, such as ethylene.
Applications De Recherche Scientifique
Iodo(~12~C)methane has a wide range of applications in scientific research:
Biology: In biological research, it is used to study methylation processes and as a radiolabeling agent in tracer studies.
Medicine: Iodomethane is employed in the synthesis of pharmaceuticals, particularly in the preparation of methylated drugs.
Industry: It is used in the production of pesticides, herbicides, and as an intermediate in the manufacture of other chemicals.
Mécanisme D'action
Iodo(~12~C)methane can be compared with other methyl halides such as:
Chloromethane (CH₃Cl): Less reactive than iodomethane due to the stronger C-Cl bond.
Bromomethane (CH₃Br): More reactive than chloromethane but less reactive than iodomethane.
Fluoromethane (CH₃F): Least reactive among the methyl halides due to the very strong C-F bond.
Uniqueness: this compound is unique due to its high reactivity, making it an excellent methylating agent. Its ability to easily participate in nucleophilic substitution reactions sets it apart from other methyl halides.
Comparaison Avec Des Composés Similaires
- Chloromethane (CH₃Cl)
- Bromomethane (CH₃Br)
- Fluoromethane (CH₃F)
Propriétés
Numéro CAS |
1173018-72-8 |
|---|---|
Formule moléculaire |
CH3I |
Poids moléculaire |
141.928 g/mol |
Nom IUPAC |
iodo(112C)methane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+0 |
Clé InChI |
INQOMBQAUSQDDS-IGMARMGPSA-N |
SMILES isomérique |
[12CH3]I |
SMILES canonique |
CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


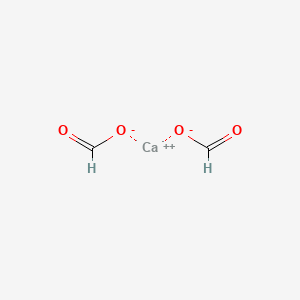

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)




![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

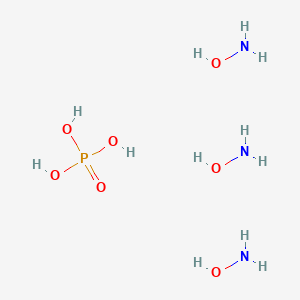
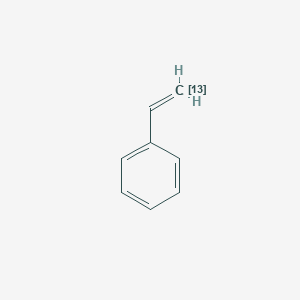
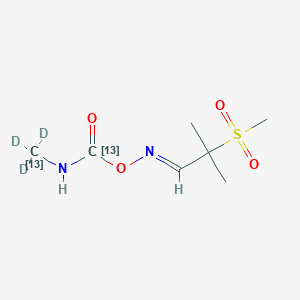
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
